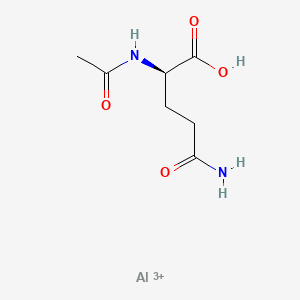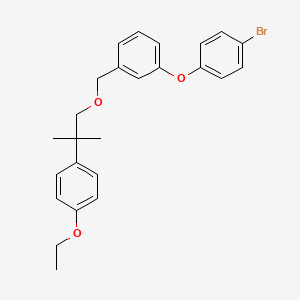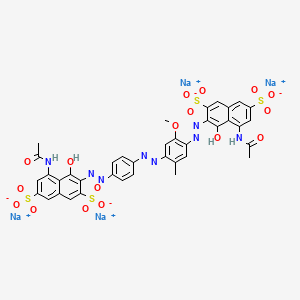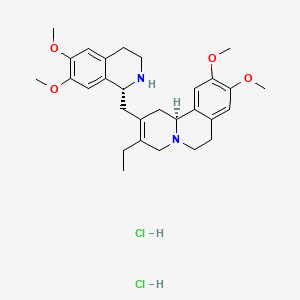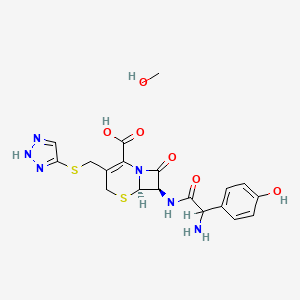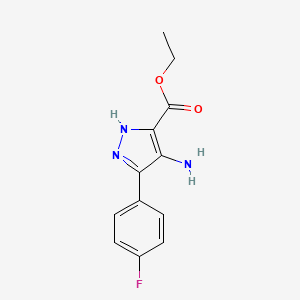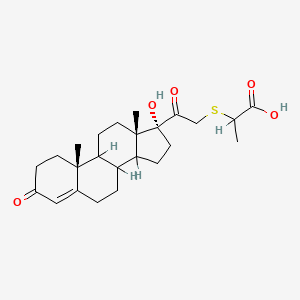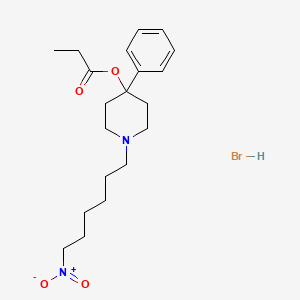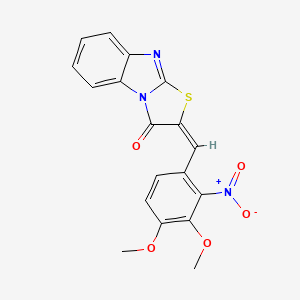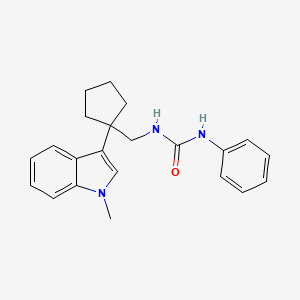
Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N'-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N’-phenyl- is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an indole ring, a cyclopentyl group, and a phenyl group, making it a complex and unique molecule. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N’-phenyl- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with cyclopentanone in the presence of an acid catalyst.
Alkylation: The indole derivative is then alkylated using a suitable alkylating agent to introduce the cyclopentyl group.
Urea Formation: The final step involves the reaction of the alkylated indole derivative with phenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include dichloromethane and ethanol, and catalysts such as lutidine may be employed to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the urea moiety, potentially leading to the formation of amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of tubulin polymerization, making it a candidate for anticancer research.
Medicine: Its antiproliferative activities against cancer cell lines such as HeLa, MCF-7, and HT-29 have been evaluated, showing promising results.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N’-phenyl- involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells. This mechanism is similar to that of colchicine, a well-known tubulin inhibitor.
類似化合物との比較
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides
Uniqueness
Compared to similar compounds, Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N’-phenyl- stands out due to its unique combination of an indole ring, a cyclopentyl group, and a phenyl group
特性
CAS番号 |
145131-15-3 |
|---|---|
分子式 |
C22H25N3O |
分子量 |
347.5 g/mol |
IUPAC名 |
1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]-3-phenylurea |
InChI |
InChI=1S/C22H25N3O/c1-25-15-19(18-11-5-6-12-20(18)25)22(13-7-8-14-22)16-23-21(26)24-17-9-3-2-4-10-17/h2-6,9-12,15H,7-8,13-14,16H2,1H3,(H2,23,24,26) |
InChIキー |
BWAXSUZJGFYIFP-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C3(CCCC3)CNC(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


